molecular formula C11H21NO3 B1407036 tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate CAS No. 1786802-26-3

tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate

Cat. No.: B1407036
CAS No.: 1786802-26-3
M. Wt: 215.29 g/mol
InChI Key: YXGTTXZREDKWEY-SECBINFHSA-N
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Description

tert-Butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate (CAS 1786802-26-3) is a chiral pyrrolidine-based building block of significant interest in medicinal chemistry and neuroscience research . With a molecular formula of C11H21NO3 and a molecular weight of 215.29 g/mol, this compound serves as a key advanced intermediate for the synthesis of more complex bioactive molecules . Its structure features a stereospecific (2R) configuration and a hydroxyethyl side chain, making it a valuable precursor for the development of proline-based analogs that act as competitive antagonists for ionotropic glutamate receptors (iGluRs), including NMDA receptors . Such receptor antagonists are crucial tool compounds for studying health and disease states in the central nervous system, with research applications in investigating conditions such as anxiety, depression, neuropathic pain, and neurodegenerative diseases like Alzheimer's and Huntington's . The tert-butoxycarbonyl (Boc) protecting group enhances the compound's utility by providing stability during synthetic manipulations and allowing for selective deprotection under mild acidic conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)9-5-4-6-12(9)7-8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGTTXZREDKWEY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolidine Core

The initial step involves constructing the pyrrolidine ring with the desired (2R) stereochemistry. This is typically achieved through asymmetric synthesis or chiral auxiliary-mediated reactions. A common approach involves:

  • Starting from a chiral precursor such as (R)- or (S)-proline derivatives, which inherently possess the stereochemistry.
  • Cyclization reactions where amino acids or amino alcohols are cyclized to form the pyrrolidine ring, often via intramolecular nucleophilic substitution or reductive amination.

Introduction of the Hydroxyethyl Side Chain

The hydroxyethyl group is introduced through nucleophilic substitution or addition reactions:

  • Nucleophilic addition of ethylene oxide or related epoxide to the amino group of the pyrrolidine core.
  • Alternatively, alkylation of the nitrogen with 2-bromoethanol or 2-chloroethanol derivatives under basic conditions.

Protection of the Amine Group

Protection of the pyrrolidine nitrogen as a tert-butyl carbamate (Boc group) is crucial for selective functionalization and stereochemical control:

Formation of the Carboxylate Group

The carboxylate functionality at the 2-position is introduced via:

  • Carboxylation of the pyrrolidine ring using reagents such as carbon dioxide or via oxidation of a precursor alcohol to the acid, followed by esterification.
  • In some protocols, direct esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions is employed.

Final Esterification to Yield the Target Compound

The esterification step involves coupling the carboxylic acid with tert-butyl alcohol:

- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), or potassium carbonate.
- Solvent: Dichloromethane (DCM) or ethyl ether.
- Conditions: Room temperature, typically 16 hours for high yields; shorter times (~3 hours) with catalytic base.

Example Protocols:

Method Reagents Solvent Temperature Time Yield Notes
Method 1 2-Pyrrolidinemethanol + Boc2O DCM 20°C 16h 98% High yield, mild conditions
Method 2 Pyrrolidin-2-ylmethanol + Boc2O + TEA DCM 20°C Overnight 90% Slightly milder conditions
Method 3 Pyrrolidin-2-ylmethanol + Boc2O + K2CO3 Ethereal solvent 20°C 16h 48% Alternative base, lower yield

Stereochemical Control

The stereochemistry at the 2-position is maintained through chiral starting materials or stereoselective catalysts. The (2R) configuration is confirmed via chiral chromatography or NMR analysis, ensuring the correct stereoisomer is obtained.

Research Findings and Optimization

Research indicates that:

  • Reaction yields are maximized when using an excess of Boc2O and maintaining inert atmospheres.
  • Temperature control is critical for stereoselectivity and preventing racemization.
  • Purification via column chromatography ensures high purity, especially for pharmaceutical applications.

Summary of Data

Step Reagents Conditions Typical Yield Notes
Ring formation Chiral precursor Asymmetric synthesis N/A Stereoselective
Hydroxyethyl addition Ethylene oxide or halide derivatives Basic conditions N/A Functional group introduction
Boc protection Boc2O DCM, RT >90% Protects amine
Carboxylate formation CO2 or oxidation + esterification Acidic or basic High Functionalization of ring
Final esterification tert-Butanol + coupling reagent DCM, RT 48-98% Final step

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in multi-step syntheses.

Reaction Conditions Outcome Source
Alkali bases (NaOH, KOH, LiOH)Conversion to pyrrolidine-2-carboxylic acid derivatives
Aqueous/organic solvent systemsHigh selectivity for ester cleavage

For example, hydrolysis with sodium hydroxide generates the free carboxylic acid, which can be further functionalized for medicinal chemistry applications .

Catalytic Hydrogenation

The compound’s pyrrolidine ring and hydroxyethyl side chain can participate in hydrogenation reactions, particularly when unsaturated intermediates are formed during synthesis.

Catalyst Reaction Outcome Source
Palladium on carbon (Pd/C)Selective reduction of double bonds (if present)
Chiral catalysts (e.g., Rhodium)Retention of stereochemistry in products

Notably, catalytic hydrogenation of related pyrrolidine derivatives preserves cis isomerism under optimized conditions, avoiding racemization .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, enabling subsequent functionalization of the pyrrolidine nitrogen.

Acid Conditions Result Source
Trifluoroacetic acid (TFA)Methylene chloride, 25°CCleavage to free amine
HCl in dioxaneRoom temperatureDeprotection without racemization

For instance, treatment with TFA in dichloromethane efficiently removes the Boc group, yielding a reactive amine intermediate .

Functionalization of the Hydroxyethyl Group

The 2-hydroxyethyl substituent can undergo oxidation, alkylation, or acylation to introduce new functional groups.

Reaction Type Reagents/Conditions Product Source
OxidationRuCl₃, aqueous/organic solventCarboxylic acid derivative
AlkylationAlkyl halides, strong baseEther or ester formation
AcylationEDCI/HOBt, aminesAmide derivatives

RuCl₃-mediated oxidation converts the hydroxyethyl group to a carboxylic acid, enhancing hydrophilicity . Alkylation with alkyl halides under basic conditions forms ether linkages, useful for prodrug designs .

Stereochemical Influence on Reactivity

The (2R) configuration of the pyrrolidine ring directs stereoselective reactions. For example:

  • Asymmetric alkylation retains chirality when performed with phase-transfer catalysts (e.g., quaternary ammonium salts) .

  • Chiral catalysts in hydrogenation ensure enantioselective outcomes, critical for bioactive molecule synthesis .

Stability and Side Reactions

  • Thermal stability : The tert-butyl group enhances thermal resistance, allowing reactions at elevated temperatures (e.g., 60–100°C) .

  • Racemization risk : Direct alkylation of the carboxylate may induce racemization unless protective strategies (e.g., mixed anhydride formation) are employed .

Scientific Research Applications

Chemical Synthesis

Tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate serves as a building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Research indicates potential biological activities, including interactions with enzymes and receptors, which may influence various biochemical pathways. The compound's hydroxyethyl and ester groups facilitate hydrogen bonding, enhancing its activity in biological systems.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties. It may act as a precursor for drug development targeting specific diseases, particularly those involving metabolic pathways influenced by pyrrolidine derivatives .

Industrial Applications

In industry, this compound is used to produce specialty chemicals and materials. Its unique structure allows for the development of products with specific functionalities tailored for various applications .

Case Study 1: Medicinal Chemistry

A study explored the use of this compound as a precursor in synthesizing novel β3 adrenergic receptor agonists. These compounds showed promise in treating metabolic disorders by enhancing lipolysis and improving insulin sensitivity .

Case Study 2: Organic Synthesis

In another research project, the compound was utilized as an intermediate in synthesizing complex alkaloids. The reaction conditions were optimized to achieve high yields, demonstrating its utility as a versatile building block in organic chemistry .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyethyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Table 1: Key Properties of Selected Pyrrolidine Derivatives
Compound Name Substituent Yield (%) Physical State M.p. (°C) [α]D (c, solvent) Key Applications/Notes
tert-Butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate 2-hydroxyethyl N/A Not reported N/A Not reported Hydrophilic intermediate
Methyl (2R)-1-(1-(tert-butylcarbamoyl)-1-methyl-1-ethyl)-pyrrolidine-2-carboxylate 1-methyl-1-ethyl (carbamoyl) 45 White wax 40–43 +32.5 (c 0.950, CHCl₃) Synthesis of constrained peptides
Methyl (2R)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-pyrrolidine-2-carboxylate Cyclopentyl (carbamoyl) 55 Colorless oil N/A +15.2 (c 0.513, CHCl₃) Lipophilic intermediates
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate 4-octylphenethyl 78 Colorless oil N/A Not reported Anticancer agent synthesis
Methyl (2R,1R)-1-(1-carbamoyl-1-phenylmethyl)-pyrrolidine-2-carboxylate 1-phenylmethyl (carbamoyl) 69 White powder 155–157 -4.0 (c 0.612, CHCl₃) Hydrogen-bonding motifs
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl N/A Not reported N/A Not reported Solubility modifier
Key Observations:
  • Substituent Effects on Yield : Bulky substituents (e.g., cyclopentyl, diphenyl) correlate with lower yields (e.g., 23% for diphenyl analog ), likely due to steric hindrance during synthesis.
  • Physical States : Hydroxyethyl and hydroxymethyl derivatives are often oils or low-melting solids, whereas carbamoyl-phenyl analogs form crystalline powders .
  • Optical Activity : The [α]D values vary significantly (e.g., +32.5 for methyl-ethyl carbamoyl vs. +15.2 for cyclopentyl carbamoyl ), reflecting stereochemical influences of substituents.

Biological Activity

tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate, identified by its CAS number 1786802-26-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications.

  • Molecular Formula : C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxyethyl side chain, which may influence its biological interactions.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds containing pyrrolidine moieties have shown potential in cancer therapy. For instance, derivatives similar to this compound have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle regulation and apoptosis pathways .
  • Cholinesterase Inhibition : Some studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

Biological Activity Mechanism Reference
AnticancerInduces apoptosis in tumor cells
Cholinesterase InhibitionAChE and BuChE inhibition
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammatory markers

Case Studies and Research Findings

  • Anticancer Studies : A study highlighted the anticancer efficacy of pyrrolidine derivatives, indicating that modifications in the structure can enhance cytotoxicity against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound demonstrated better activity than standard chemotherapeutic agents like bleomycin .
  • Neuroprotective Effects : Research into cholinesterase inhibitors has shown that certain pyrrolidine-based compounds can improve cognitive function by enhancing acetylcholine levels in the brain. This is particularly relevant for Alzheimer's disease treatment strategies .
  • Antioxidant Properties : Compounds similar to this compound have been evaluated for their antioxidant capacity, showing significant potential in reducing oxidative stress in cellular models .

Q & A

Basic: What synthetic protocols are commonly used to prepare tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate, and how is reaction progress monitored?

Answer:
The synthesis typically involves sequential activation and coupling steps. A representative protocol includes:

Activation : Reacting the starting carboxylic acid with DIPEA and isobutyl chloroformate in CH₂Cl₂ to form a mixed anhydride intermediate .

Coupling : Introducing the hydroxyethyl group via nucleophilic attack by 2-amino-2-methylpropanol under basic conditions .

Purification : Flash chromatography (e.g., EtOAc/hexane gradients) isolates the product .

Monitoring : LC-MS tracks reagent consumption (e.g., disappearance of starting material at m/z corresponding to the carboxylic acid) .

Basic: Which spectroscopic techniques are essential for structural confirmation, and what key data should be prioritized?

Answer:
Critical techniques include:

TechniqueKey Data PointsPurpose
¹H/¹³C NMR - δ 1.4–1.5 ppm (tert-butyl)
- δ 3.5–3.7 ppm (CH₂OH)
- Pyrrolidine ring protons (δ 1.8–3.2 ppm)
Confirms stereochemistry and substituent integration
HRMS Exact mass matching m/z 215.293 ([M+H]⁺)Validates molecular formula (C₁₁H₂₁NO₃)
IR Broad ~3400 cm⁻¹ (O-H stretch)Identifies hydroxyethyl functionality

Advanced: How can researchers resolve discrepancies between experimental and computational HRMS data?

Answer:

Purity Check : Ensure sample homogeneity via HPLC or TLC .

Isotopic Pattern Analysis : Compare observed vs. theoretical isotopic distributions (e.g., using software like Xcalibur) .

Calibration : Recalibrate the mass spectrometer with standard reference compounds .

Adduct Formation : Consider alternative ion adducts (e.g., [M+Na]⁺) if [M+H]⁺ signals are weak .

Advanced: What strategies optimize enantiomeric purity during synthesis of the (2R)-configured pyrrolidine core?

Answer:

  • Chiral Auxiliaries : Use L-proline-derived catalysts to bias stereochemical outcomes .
  • Asymmetric Hydrogenation : Employ Pd/C or Ru-BINAP catalysts under H₂ pressure to reduce racemization .
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

Basic: What purification methods effectively isolate this compound from reaction mixtures?

Answer:

  • Flash Chromatography : Use silica gel columns with EtOAc/hexane gradients (0–100%) to resolve polar byproducts .
  • Acid-Base Extraction : Sequential washes with 0.1 M HCl and NaHCO₃ remove unreacted amines/acids .
  • Crystallization : Recrystallize from EtOH/CHCl₃ mixtures to enhance purity .

Advanced: How should unexpected byproducts during hydroxyethyl coupling be addressed?

Answer:

  • Reaction Optimization : Adjust stoichiometry (e.g., excess 2-amino-2-methylpropanol) and monitor temperature (<25°C) to minimize side reactions .
  • Protecting Groups : Temporarily protect the hydroxyethyl group with TBSCl to prevent undesired nucleophilic attacks .
  • Byproduct Analysis : Use LC-MS/MS to identify impurities (e.g., dimerization products) and redesign synthetic routes .

Advanced: What crystallographic challenges arise when determining absolute configuration, and how can SHELX refinements improve accuracy?

Answer:

  • Challenges : Low crystal quality, twinning, or weak anomalous scattering for light atoms (C, N, O) .
  • SHELX Solutions :
    • SHELXD : Phases structures using dual-space methods for poorly diffracting crystals .
    • SHELXL : Refines anisotropic displacement parameters and validates chirality via Flack parameter analysis .
    • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .

Basic: What parameters are critical for hydrogenation steps in derivative synthesis?

Answer:

ParameterOptimal Conditions
Catalyst 10% Pd/C (for nitro/alkene reductions)
Solvent Ethanol or THF (ensures H₂ solubility)
Pressure 1–3 atm H₂ (avoids over-reduction)
Monitoring TLC (hexane/EtOAc 3:1) or LC-MS

Advanced: How do kinetic vs. thermodynamic controls influence pyrrolidine ring stereochemistry?

Answer:

  • Kinetic Control : Low temperatures (0–5°C) favor the cis-pyrrolidine product via faster ring-closing transition states .
  • Thermodynamic Control : Prolonged heating (e.g., 45°C, 12 h) equilibrates intermediates to the more stable trans-isomer .
  • Computational Modeling : Use DFT (e.g., Gaussian) to predict energy barriers for competing pathways .

Advanced: What computational methods complement experimental NMR data for ambiguous stereochemical assignments?

Answer:

  • NOESY Correlations : Identify through-space interactions (e.g., between pyrrolidine-H and hydroxyethyl-H) to confirm spatial arrangement .
  • DFT Chemical Shift Prediction : Compare experimental ¹³C NMR shifts with computed values (e.g., using B3LYP/6-31G*) .
  • Molecular Dynamics : Simulate rotamer populations to explain split signals in ¹H NMR .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate
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tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate

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